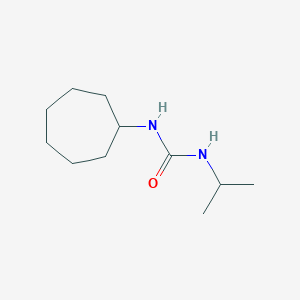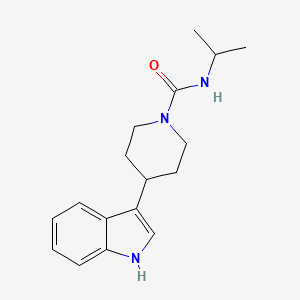
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone, also known as MEAI, is a chemical compound that belongs to the class of synthetic cathinones. Synthetic cathinones are a group of psychoactive substances that mimic the effects of the naturally occurring stimulant cathinone found in the khat plant. MEAI has become a popular research chemical due to its potential applications in scientific research. In
Mécanisme D'action
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone exerts its effects by acting as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the stimulant effects of 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects:
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased arousal, euphoria, and motivation. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone also increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has also been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the effects of dopamine on the central nervous system. However, 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has several limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone is also a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for depression and other mood disorders. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone's ability to increase the release of dopamine, norepinephrine, and serotonin makes it a promising candidate for further study in this area. Another area of interest is its potential as a tool for studying the effects of synthetic cathinones on the central nervous system. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone's high affinity for the dopamine transporter makes it a useful tool for studying the effects of dopamine on the brain. Finally, further research is needed to better understand the long-term effects of 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone and its potential for abuse.
Méthodes De Synthèse
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminoindole with 4-methylpiperidin-1-ylmethanone in the presence of a catalyst such as trifluoroacetic acid. The reaction yields 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone as a white crystalline powder with a melting point of 217-218°C.
Applications De Recherche Scientifique
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has gained significant attention in the scientific community due to its potential applications in research. It has been used as a tool to study the effects of synthetic cathinones on the central nervous system. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has also been used to study the effects of synthetic cathinones on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Propriétés
IUPAC Name |
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-6-8-17(9-7-11)15(18)14-10-12-4-2-3-5-13(12)16-14/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXEFOZSPIICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)








